The compound (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate is an organic chemical with the molecular formula and a molecular weight of approximately 181.03 g/mol. It is recognized by its CAS number 22633-44-9. Structurally, it features a bromomethyl group attached to an oxetane ring, which is a four-membered cyclic ether. This compound is characterized by its unique properties, including a boiling point of 242.4°C and a density of 1.598 g/cm³ . Its synthesis and manipulation are significant in organic chemistry, particularly in the development of pharmaceuticals and other chemical intermediates.
These reactions highlight the compound's utility in synthetic organic chemistry.
Synthesis of (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate can be achieved through several methods:
These methods emphasize the versatility and strategic planning required in synthetic organic chemistry.
(3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecules, including:
The compound's unique structure allows for diverse applications across different chemical fields.
Interaction studies involving (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate focus on its reactivity with various nucleophiles. These studies often explore:
Such studies are crucial for predicting its behavior in biological systems and enhancing its utility in drug design.
Several compounds share structural similarities with (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
3-Bromomethyl-3-methyloxetane | 78385-26-9 | 0.95 | Contains a methyl group instead of a hydroxymethyl group |
3-Bromo-2,2-bis(bromomethyl)propanol | 1522-92-5 | 0.71 | Features multiple bromomethyl groups |
3-(Bromomethyl)tetrahydrofuran | 165253-29-2 | 0.65 | A tetrahydrofuran derivative with bromine |
These comparisons highlight the uniqueness of (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate due to its specific oxetane structure combined with the bromomethyl and methanesulfonate functionalities, making it particularly useful for targeted synthetic applications in organic chemistry .